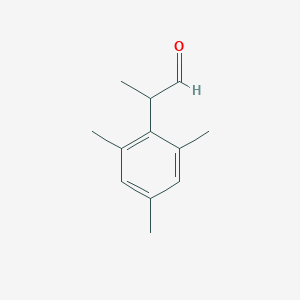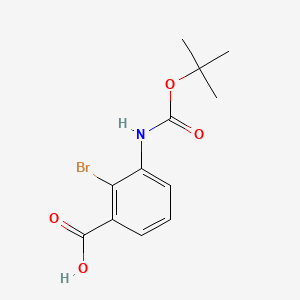![molecular formula C8H8N2O2S3 B13547979 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C9H13NO2S3 It is characterized by the presence of a cyano group, an ethylsulfanyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid typically involves the reaction of ethyl cyanoacetate with substituted thiazoles under specific conditions. One common method includes the use of chloroform and methanol as solvents, with the reaction being carried out at room temperature . The compound can also be synthesized through the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.
化学反応の分析
Types of Reactions
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, methanol, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit cholesteryl ester transfer protein, which plays a role in lipid metabolism .
類似化合物との比較
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .
特性
分子式 |
C8H8N2O2S3 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H8N2O2S3/c1-2-13-8-5(3-9)7(10-15-8)14-4-6(11)12/h2,4H2,1H3,(H,11,12) |
InChIキー |
GUTHSCKYTFDGIW-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=NS1)SCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



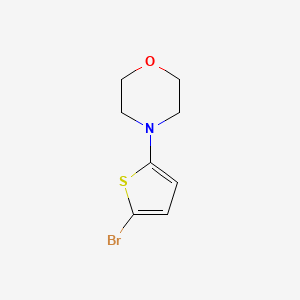
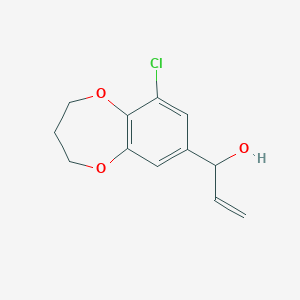
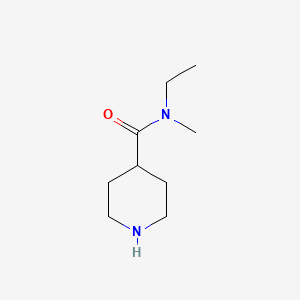


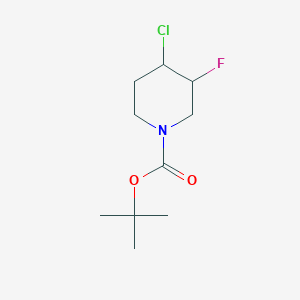
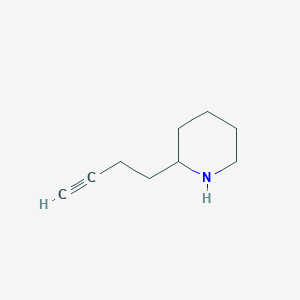
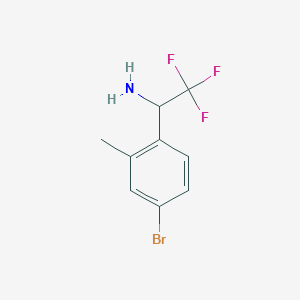

![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)
